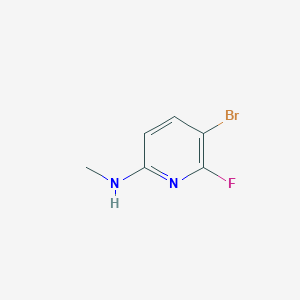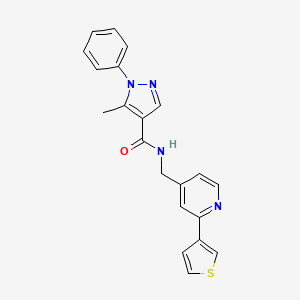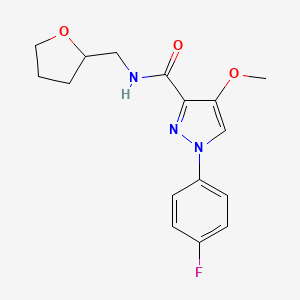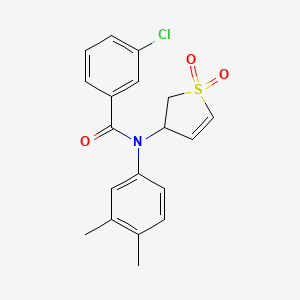![molecular formula C19H13ClN4O2 B2836288 1-(4-chlorobenzyl)-5-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone CAS No. 477858-10-9](/img/structure/B2836288.png)
1-(4-chlorobenzyl)-5-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-5-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone (CBPOP) is a chemical compound with a wide variety of applications in the scientific field. This compound was first synthesized by the researchers at the University of California, San Francisco in 1997 and has since been studied extensively for its potential applications in various areas. CBPOP has been used in various scientific research applications, such as drug discovery and development, biochemistry, and physiology. This compound has also been used in laboratory experiments to study the mechanism of action and biochemical and physiological effects of various compounds.
科学的研究の応用
Anticancer Potential
1-(4-chlorobenzyl)-5-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone and related compounds have shown promise in cancer research. For instance, certain 1,2,4-oxadiazole derivatives have been identified as apoptosis inducers and potential anticancer agents, particularly against breast and colorectal cancer cell lines. These compounds have been observed to cause G(1) phase arrest in cells, followed by induction of apoptosis. The molecular target of these apoptosis inducers has been identified as TIP47, an IGF II receptor-binding protein, highlighting their potential as novel anticancer agents (Zhang et al., 2005).
Antimicrobial Activity
Some derivatives of 1,3,4-oxadiazoles, which share structural similarities with 1-(4-chlorobenzyl)-5-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone, have exhibited significant antimicrobial activity. These compounds have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating notable efficacy at specific concentrations (Shailaja et al., 2010).
Optical Properties for Technological Applications
The optical properties of various 1,3,4-oxadiazole derivatives, closely related to the compound , have been extensively studied. These compounds exhibit unique fluorescence spectral characteristics, making them potential candidates for technological applications like sensors and organic light-emitting diodes (OLEDs). Their absorption and emission maxima are influenced by substituent groups, indicating their versatility in optical applications (Ge et al., 2014).
Synthesis and Structural Analysis for Drug Development
The synthesis and structural analysis of compounds similar to 1-(4-chlorobenzyl)-5-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone have been a focus in drug development. These studies involve creating novel derivatives and analyzing their structures using various techniques like NMR, HRMS, and X-ray crystallography. Such research is crucial in understanding the properties of these compounds and their potential as drug candidates (Yang et al., 2011).
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2/c20-16-4-1-13(2-5-16)11-24-12-15(3-6-17(24)25)19-22-18(23-26-19)14-7-9-21-10-8-14/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHJOEUNBYOLHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-ethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2836209.png)


![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide](/img/structure/B2836215.png)

![9-(2-ethoxyethyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2836217.png)
![(3-Fluoro-4-methylphenyl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2836219.png)




![2-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2836228.png)